Tandemact

Description

Properties

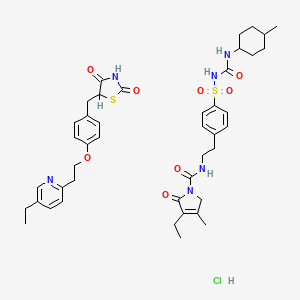

CAS No. |

834894-07-4 |

|---|---|

Molecular Formula |

C43H55ClN6O8S2 |

Molecular Weight |

883.5 g/mol |

IUPAC Name |

4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C24H34N4O5S.C19H20N2O3S.ClH/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19;1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30);3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H |

InChI Key |

RWJPQBWTYNIUEF-UHFFFAOYSA-N |

SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.Cl |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Tandemact in Pancreatic β-cells

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tandemact, a fixed-dose combination of Glimepiride and Pioglitazone, represents a dual-pronged therapeutic strategy for managing type 2 diabetes mellitus (T2DM). This technical guide delineates the distinct yet complementary mechanisms of its components at the level of the pancreatic β-cell. Glimepiride, a sulfonylurea, acts as a potent insulin secretagogue by directly modulating ATP-sensitive potassium (KATP) channels, leading to insulin granule exocytosis. Pioglitazone, a thiazolidinedione, primarily functions as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. While its main role is enhancing peripheral insulin sensitivity, emerging evidence confirms its direct, protective, and function-preserving effects on the β-cell. This document provides a comprehensive overview of the signaling pathways, quantitative effects, and experimental methodologies used to elucidate the actions of these two agents, offering a detailed resource for the scientific community.

Introduction: The this compound Approach

Type 2 diabetes is a progressive metabolic disorder characterized by insulin resistance and progressive β-cell failure.[1] The combination of Glimepiride and Pioglitazone in this compound is designed to address both of these core defects.[2][3] Glimepiride provides immediate stimulation of insulin release to manage hyperglycemia, while Pioglitazone improves the body's response to insulin and may preserve long-term β-cell function.[2][4] This guide will dissect the molecular interactions of each component within the pancreatic β-cell.

Glimepiride: A Potent Insulin Secretagogue

Glimepiride is a second-generation sulfonylurea that lowers blood glucose by stimulating the release of insulin from pancreatic β-cells.[1][5] Its action is rapid and helps control both fasting and post-prandial glucose levels.[1]

Core Mechanism: KATP Channel Modulation

The principal target of Glimepiride is the ATP-sensitive potassium (KATP) channel on the plasma membrane of the pancreatic β-cell.[5][6][7] These channels are crucial regulators of the cell's membrane potential and, consequently, insulin secretion.[7]

The KATP channel is a complex of two proteins: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[8]

The signaling cascade is as follows:

-

Binding to SUR1: Glimepiride binds with high affinity to the SUR1 subunit of the KATP channel.[7][9] Photoaffinity labeling studies have identified a 65-kDa binding protein for glimepiride.[9][10]

-

Channel Closure: This binding event inhibits the channel's activity, causing it to close.[6][11]

-

Membrane Depolarization: The closure of KATP channels reduces the efflux of potassium ions (K+), leading to the depolarization of the β-cell membrane.[6]

-

Calcium Influx: Depolarization triggers the opening of voltage-dependent calcium channels (VDCCs).[6]

-

Insulin Exocytosis: The resulting influx of extracellular calcium (Ca2+) raises intracellular calcium concentrations, which is the primary trigger for the fusion of insulin-containing secretory granules with the cell membrane and the subsequent exocytosis of insulin.[7]

Visualization: Glimepiride Signaling Pathway

Caption: Glimepiride binds to the SUR1 subunit of the KATP channel, initiating β-cell depolarization.

Quantitative Data: Effects of Glimepiride on β-cell Function

| Parameter | Drug/Condition | Result | Species/Model | Citation |

| KATP Channel Inhibition (IC₅₀) | Glimepiride | 3.0 nM (high-affinity site on SUR1) | Recombinant (Xenopus oocytes) | [7][8] |

| Binding Affinity (Kᵢ) | [³H]-glimepiride | 0.7 to 6.8 nM | β-cell membranes | [7] |

| Insulin Secretion (First Phase) | Glimepiride vs. Baseline | 19 ± 8 to 32 ± 11 pmol/l (P=0.04) | Human (T2DM) | [12] |

| Insulin Secretion (Second Phase) | Glimepiride vs. Baseline | 48 ± 23 to 72 ± 32 pmol/l (P=0.02) | Human (T2DM) | [12] |

| Fasting Plasma Insulin | Glimepiride vs. Baseline | 66 ± 18 to 84 ± 48 pmol/l (P=0.05) | Human (T2DM) | [12] |

| C-peptide Increase | Glimepiride (2 mg/day) vs. Placebo | 1.8 vs 1.4 mg/L (P < 0.05) | Human (T2DM) | [1] |

Experimental Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines a standard method for assessing the effect of a secretagogue like Glimepiride on isolated pancreatic islets.

-

Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse, rat) by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Islet Culture & Recovery: Isolated islets are cultured overnight in a sterile, nutrient-rich medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.[13]

-

Pre-incubation: Islets are hand-picked and pre-incubated for 1-2 hours in a Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.[14]

-

Stimulation: The pre-incubation buffer is removed, and islets are incubated for 1 hour in KRBH containing:

-

Low glucose (2.8 mM) - Basal control

-

High glucose (16.7 mM) - Stimulated control

-

Low glucose + Glimepiride (e.g., 1-10 µM)

-

High glucose + Glimepiride (e.g., 1-10 µM)

-

-

Sample Collection: After the incubation period, the supernatant (buffer) from each condition is collected.[14]

-

Insulin Quantification: The concentration of insulin in the collected supernatant is measured using a standardized assay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[14]

-

Data Normalization: Insulin secretion levels are often normalized to the total insulin content of the islets (measured after cell lysis) or DNA content.

Pioglitazone: A β-Cell Preserving Agent

Pioglitazone is a thiazolidinedione (TZD) that acts as a potent and selective agonist for the nuclear receptor PPARγ.[15][16] While its primary clinical effect is the improvement of insulin sensitivity in peripheral tissues like adipose, muscle, and liver, a significant body of evidence demonstrates direct, beneficial actions on pancreatic β-cells.[15][17] These effects contribute to the preservation of β-cell mass and function over the long term.[15]

Core Mechanism: PPARγ-Dependent Gene Regulation

Pioglitazone's mechanism in the β-cell is centered on the modulation of gene expression.

-

Cellular Entry and Binding: Pioglitazone, being lipophilic, enters the β-cell and binds to PPARγ receptors located predominantly in the nucleus.[18]

-

Heterodimerization: Upon ligand binding, the PPARγ receptor forms a heterodimer with the Retinoid X Receptor (RXR).[18]

-

PPRE Binding: This PPARγ-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[18]

-

Transcriptional Regulation: The binding of the complex to PPREs recruits co-activator or co-repressor proteins, leading to the up- or down-regulation of gene transcription. This results in a cascade of effects that enhance β-cell function and survival.[17]

Key regulated processes include:

-

Improved β-cell Differentiation and Function: Upregulation of key transcription factors like Pdx-1 and Nkx2-2, which are crucial for maintaining the mature, functional β-cell phenotype.[15]

-

Anti-Apoptotic Effects: Upregulation of anti-apoptotic genes (e.g., Bcl-2) and downregulation of pro-apoptotic genes, protecting the β-cell from damage induced by hyperglycemia, hyperlipidemia, and inflammatory cytokines.[15][19]

-

Reduction of Oxidative Stress: Downregulation of oxidative stress-promoting genes (e.g., NADPH oxidase) and upregulation of antioxidative genes.[15]

-

Reduction of Lipotoxicity: Pioglitazone can reduce the accumulation of intracellular triglycerides and attenuate fatty acid-induced apoptosis (lipoapoptosis).[19]

Visualization: Pioglitazone Signaling Pathway

Caption: Pioglitazone activates the PPARγ/RXR nuclear receptor complex to modulate gene expression.

Quantitative Data: Direct Effects of Pioglitazone on β-cells

| Parameter | Drug/Condition | Result | Species/Model | Citation |

| Gene Expression (vs. control) | Pioglitazone (2 days) | Pdx-1 ↑, Nkx2-2 ↑, Bcl-2 ↑ | Diabetic db/db Mice | [15] |

| Gene Expression (vs. control) | Pioglitazone (4 weeks) | Ins1 ↑, Ins2 ↑, MafA ↑ | Diabetic db/db Mice | [20] |

| Reactive Oxygen Species | Palmitate + Pioglitazone (10 µM) | 24% decrease vs. palmitate alone | MIN6 Cells | [19] |

| Apoptosis | Palmitate + Pioglitazone (10 µM) | 22% decrease vs. palmitate alone | MIN6 Cells | [19] |

| NF-κB Activity | Palmitate + Pioglitazone (10 µM) | 40% decrease vs. palmitate alone | MIN6 Cells | [19] |

| β-cell Mass | Pioglitazone (2 weeks) | Significant increase vs. untreated | Diabetic db/db Mice | [15] |

Experimental Protocol: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression

This protocol describes how to measure changes in β-cell gene expression following treatment with Pioglitazone.

-

Cell/Islet Treatment: Culture β-cell lines (e.g., MIN6) or isolated islets and treat with vehicle control or Pioglitazone (e.g., 1-10 µM) for a specified duration (e.g., 24-48 hours).

-

RNA Extraction: Harvest the cells/islets and extract total RNA using a commercial kit based on phenol-chloroform extraction or silica column purification. Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction Setup: Prepare a qPCR reaction mix containing:

-

Synthesized cDNA template

-

Gene-specific forward and reverse primers (e.g., for Pdx-1, Bcl-2, GAPDH)

-

A fluorescent dye-based detection chemistry (e.g., SYBR Green) or a probe-based system (e.g., TaqMan)

-

qPCR Master Mix (containing DNA polymerase, dNTPs, and buffer)

-

-

qPCR Amplification: Run the reaction on a real-time PCR cycler. The instrument will monitor the fluorescence signal in real-time as the target DNA is amplified.

-

Data Analysis: Determine the quantification cycle (Cq) for each gene. Calculate the relative change in target gene expression (e.g., Pdx-1) compared to the control group, normalized to a stable housekeeping gene (e.g., GAPDH or Actb), using the ΔΔCq method.

The this compound Effect: Complementary Mechanisms

The combination of Glimepiride and Pioglitazone provides a complementary approach to glycemic control.[2][3] While there is limited evidence for a direct molecular synergy within the β-cell, their systemic actions are highly complementary.

-

Immediate and Sustained Action: Glimepiride offers a rapid onset of action to lower blood glucose by boosting insulin secretion.[16] Pioglitazone's effects on gene expression and insulin sensitivity are more gradual but provide sustained, long-term improvements in metabolic health and may preserve the β-cell function that Glimepiride relies upon.[2]

-

Reducing β-cell Stress: By improving peripheral insulin sensitivity, Pioglitazone reduces the demand on pancreatic β-cells to overproduce insulin.[21] This "β-cell rest" can alleviate the endoplasmic reticulum (ER) stress and oxidative stress that contribute to β-cell dysfunction and death in T2DM. This protective environment makes the insulin-secreting action of Glimepiride more effective and potentially more durable.

Visualization: Complementary Action Workflow

Caption: Pioglitazone reduces β-cell stress, complementing Glimepiride's secretagogue action.

Conclusion

The mechanism of action of this compound in pancreatic β-cells is a clear example of rational combination therapy. Glimepiride directly and acutely stimulates insulin secretion through its well-defined interaction with the KATP channel. Pioglitazone complements this action by not only improving systemic insulin sensitivity but also by directly acting on the β-cell through PPARγ-mediated gene regulation to promote cell survival, function, and resilience against metabolic stress. This dual approach provides a robust framework for managing the complex pathophysiology of type 2 diabetes. This guide provides the core technical details necessary for researchers and drug developers to understand and further investigate these intricate cellular mechanisms.

References

- 1. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pioglitazone plus glimepiride: a promising alternative in metabolic control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fixed-dose combination of pioglitazone and glimepiride in the treatment of Type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Glimepiride? [synapse.patsnap.com]

- 7. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glimepiride block of cloned beta-cell, cardiac and smooth muscle K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the molecular mode of action of the sulfonylurea, glimepiride, at beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The molecular interaction of sulfonylureas with beta-cell ATP-sensitive K(+)-channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Glimepiride improves both first and second phases of insulin secretion in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 14. protocols.io [protocols.io]

- 15. Molecular mechanism by which pioglitazone preserves pancreatic β-cells in obese diabetic mice: evidence for acute and chronic actions as a PPARγ agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ema.europa.eu [ema.europa.eu]

- 17. The role of peroxisome proliferator-activated receptor γ in pancreatic β cell function and survival: therapeutic implications for the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pioglitazone, a specific ligand of peroxisome proliferator-activated receptor-gamma, protects pancreas against acute cerulein-induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pioglitazone attenuates fatty acid-induced oxidative stress and apoptosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

The Synergistic Effect of Pioglitazone and Glimepiride on Glucose Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synergistic effect of pioglitazone and glimepiride on glucose uptake. Pioglitazone, a thiazolidinedione (TZD), is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), which enhances insulin sensitivity in peripheral tissues. Glimepiride, a sulfonylurea, stimulates insulin secretion from pancreatic β-cells. The combination of these two agents targets the dual pathophysiological defects in type 2 diabetes: insulin resistance and impaired insulin secretion.[1][2] This document details the molecular mechanisms of action, presents available clinical data on their combined efficacy, outlines experimental protocols for assessing glucose uptake, and provides visualizations of the involved signaling pathways.

Introduction: The Rationale for Combination Therapy

Type 2 diabetes mellitus is a progressive metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency.[1] Monotherapy often fails to achieve or maintain long-term glycemic control, necessitating combination therapy. The synergistic combination of pioglitazone and glimepiride offers a dual approach: glimepiride provides a rapid reduction in blood glucose by increasing insulin levels, while pioglitazone addresses the underlying issue of insulin resistance, leading to sustained glycemic control.[1][2]

Individual Mechanisms of Action

Pioglitazone: The Insulin Sensitizer

Pioglitazone is a selective agonist for PPARγ, a nuclear receptor predominantly expressed in adipose tissue, but also found in skeletal muscle and the liver.[1] Activation of PPARγ by pioglitazone leads to the transcription of genes involved in glucose and lipid metabolism. This results in:

-

Enhanced Insulin Sensitivity: Pioglitazone increases glucose uptake in peripheral tissues, primarily skeletal muscle and adipose tissue.

-

Increased GLUT4 Expression: Pioglitazone has been shown to increase the expression of the insulin-responsive glucose transporter 4 (GLUT4) in adipocytes, which is crucial for glucose transport into cells.

-

Adiponectin Secretion: Pioglitazone promotes the secretion of adiponectin from adipose tissue, an adipokine that enhances insulin sensitivity in skeletal muscle and liver.

Glimepiride: The Insulin Secretagogue

Glimepiride belongs to the second-generation sulfonylurea class of drugs. Its primary mechanism of action is the stimulation of insulin release from the pancreatic β-cells.[1][2] This is achieved by:

-

Binding to SUR1: Glimepiride binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the β-cell membrane.

-

KATP Channel Closure: This binding inhibits the opening of the KATP channels, leading to membrane depolarization.

-

Calcium Influx and Insulin Exocytosis: Membrane depolarization opens voltage-gated calcium channels, resulting in an influx of calcium ions that triggers the exocytosis of insulin-containing granules.

The Synergistic Effect on Glucose Uptake: A Molecular Perspective

This "push-pull" mechanism can be conceptualized as follows:

-

Glimepiride's "Push": By stimulating insulin secretion, glimepiride increases the concentration of the "key" (insulin) available to unlock the "doors" (GLUT4 transporters) on muscle and fat cells.

-

Pioglitazone's "Pull": Pioglitazone increases the number and sensitivity of these "doors," making the cells more responsive to the available insulin. This includes upregulating the expression of GLUT4 and other components of the insulin signaling pathway.

In vitro studies have suggested that some sulfonylureas, including glimepiride, may also have a modest direct effect on PPARγ activity, potentially contributing to the synergistic effect.

Data Presentation: Clinical Efficacy of Combination Therapy

While specific quantitative data on cellular glucose uptake for the combination is limited in publicly available research, numerous clinical trials have demonstrated the synergistic effects of pioglitazone and glimepiride on key metabolic parameters. The following tables summarize representative data from studies comparing the combination therapy to monotherapy.

| Study | Drug(s) | Baseline HbA1c (%) | Change in HbA1c (%) | Baseline FPG (mg/dL) | Change in FPG (mg/dL) |

| Derosa et al. (2006) | Pioglitazone + Glimepiride | 8.5 | -1.8 | 185 | -55 |

| Rosiglitazone + Glimepiride | 8.6 | -1.6 | 188 | -52 | |

| Umpierrez et al. (2006) | Metformin + Glimepiride | 8.5 | -1.5 | 195 | -58 |

| Metformin + Pioglitazone | 8.6 | -1.3 | 198 | -53 |

Table 1: Changes in Glycemic Control Parameters with Combination Therapy. This table presents a summary of changes in glycated hemoglobin (HbA1c) and fasting plasma glucose (FPG) from representative clinical trials involving pioglitazone and glimepiride in combination with other agents.

| Study | Drug(s) | Change in Triglycerides (%) | Change in HDL-C (%) |

| Derosa et al. (2006) | Pioglitazone + Glimepiride | -25.4 | +15.2 |

| Rosiglitazone + Glimepiride | -18.7 | +10.8 | |

| Einhorn et al. (2000) | Metformin + Pioglitazone | -20.1 | +12.5 |

| Metformin + Placebo | -2.5 | +2.3 |

Table 2: Effects of Combination Therapy on Lipid Profiles. This table summarizes the effects of pioglitazone in combination therapy on triglyceride and high-density lipoprotein cholesterol (HDL-C) levels.

Experimental Protocols

The following is a detailed, representative protocol for an in vitro 2-deoxyglucose uptake assay to assess the synergistic effects of pioglitazone and glimepiride in 3T3-L1 adipocytes. This protocol is based on established methodologies for the individual drugs.

Cell Culture and Differentiation

-

Cell Line: 3T3-L1 preadipocytes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation Protocol:

-

Grow 3T3-L1 preadipocytes to confluence in 6-well plates.

-

Two days post-confluence, induce differentiation by incubating cells in DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin for 48 hours.

-

For the next 48 hours, culture the cells in DMEM with 10% FBS and 1.7 µM insulin.

-

Thereafter, maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 48 hours. Mature adipocytes should be visible by day 8-10.

-

Drug Treatment

-

Serum Starvation: Prior to drug treatment, serum-starve the mature 3T3-L1 adipocytes in DMEM with 0.2% Bovine Serum Albumin (BSA) for 4 hours.

-

Drug Incubation: Treat the cells with the following conditions for 24 hours:

-

Vehicle control (e.g., 0.1% DMSO)

-

Pioglitazone (e.g., 1 µM)

-

Glimepiride (e.g., 10 µM)

-

Pioglitazone (1 µM) + Glimepiride (10 µM)

-

Insulin (100 nM) as a positive control for the final glucose uptake stimulation.

-

2-Deoxy-D-[³H]-Glucose Uptake Assay

-

Wash: After drug incubation, wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4) containing 0.2% BSA.

-

Insulin Stimulation: Incubate the cells in KRH buffer with or without 100 nM insulin for 30 minutes at 37°C.

-

Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]-glucose and 0.1 mM unlabeled 2-deoxy-D-glucose. Incubate for 10 minutes at 37°C.

-

Termination: Stop the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis: Lyse the cells with 0.5 mL of 0.1% Sodium Dodecyl Sulfate (SDS).

-

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well, determined by a BCA protein assay.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved.

Caption: Pioglitazone Signaling Pathway.

Caption: Glimepiride Signaling Pathway.

Caption: Proposed Synergistic Pathway.

Conclusion

The combination of pioglitazone and glimepiride represents a rational and effective therapeutic strategy for the management of type 2 diabetes. By targeting both insulin resistance and insulin secretion, this combination therapy provides robust and sustained glycemic control. While further preclinical studies are needed to fully elucidate the molecular details of their synergistic interaction on glucose uptake at the cellular level, the available clinical evidence strongly supports the benefits of this dual-pronged approach. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research in this area.

References

Unraveling the Molecular Mechanisms of Tandemact: A Guide for Researchers

A deep dive into the synergistic pathways of pioglitazone and glimepiride in the management of type 2 diabetes mellitus.

Tandemact, a combination therapy comprising pioglitazone and glimepiride, offers a dual-fronted approach to glycemic control in type 2 diabetes mellitus. This technical guide elucidates the distinct and complementary molecular pathways influenced by each active substance, providing a comprehensive resource for researchers, scientists, and drug development professionals. By targeting both insulin resistance and insulin secretion, this compound modulates key signaling cascades to restore glucose homeostasis.

Core Mechanisms of Action

This compound's efficacy stems from the synergistic action of its two components, which address different aspects of type 2 diabetes pathophysiology. Pioglitazone, a member of the thiazolidinedione class, primarily tackles insulin resistance, while glimepiride, a sulfonylurea, enhances insulin secretion from pancreatic beta cells.[1][2]

-

Pioglitazone: This component acts as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.[3] By activating PPARγ, pioglitazone enhances insulin sensitivity in key peripheral tissues such as adipose tissue, skeletal muscle, and the liver.[3][4] This leads to an increase in insulin-dependent glucose disposal and a reduction in hepatic glucose output.[3]

-

Glimepiride: As a sulfonylurea, glimepiride's primary mechanism involves stimulating the release of insulin from the pancreas.[3][4] It achieves this by binding to and blocking the ATP-dependent potassium channels on the surface of pancreatic beta cells.[3] This action leads to membrane depolarization, an influx of calcium, and subsequent exocytosis of insulin-containing granules.[3] Glimepiride also exerts extrapancreatic effects, such as improving the sensitivity of peripheral tissues to insulin and decreasing insulin uptake by the liver.[2]

Quantitative Efficacy in Glycemic Control

Clinical studies have demonstrated the effectiveness of the pioglitazone and glimepiride combination in improving glycemic control. The data below summarizes the reduction in glycosylated hemoglobin (HbA1c) levels observed in patients with type 2 diabetes.

| Study Population | Duration of Study | Baseline HbA1c | Reduction in HbA1c | Responder Rate* |

| 1,390 patients on existing sulfonylurea treatment | 4 months to 2 years | > 7.5% | 1.22% to 1.64% | At least 64% |

*Responders were classified as patients whose HbA1c levels either fell by at least 0.6% from the baseline value or were 6.1% or less at the end of the studies.[5][6]

Signaling Pathways

The following diagrams illustrate the molecular signaling pathways affected by the individual components of this compound.

Pioglitazone Signaling Pathway

Caption: Pioglitazone's mechanism of action via PPARγ activation.

Glimepiride Signaling Pathway

Caption: Glimepiride's mechanism of action in pancreatic beta cells.

Detailed Methodologies

While specific experimental protocols for the fixed-dose combination "this compound" are not detailed in the provided search results, the methodologies for evaluating the individual components are well-established. The following outlines the general approaches used in the non-clinical and clinical assessment of pioglitazone and glimepiride.

Bioequivalence Studies

To ensure that the fixed-dose combination tablet is bioequivalent to the co-administration of the individual tablets, single-center, open-label, randomized, crossover studies are typically conducted in healthy subjects.[3]

-

Objective: To compare the rate and extent of absorption of pioglitazone and glimepiride from the fixed-dose combination tablet with that of the individual commercially available tablets.

-

Design: A two-treatment, four-period, crossover, replicate-design is often employed.[3]

-

Procedure: Healthy subjects are randomly assigned to a treatment sequence where they receive a single oral dose of the fixed-dose combination and the co-administered individual tablets, with each treatment being administered twice during the study.[3]

-

Pharmacokinetic Analysis: Blood samples are collected at predefined time points, and plasma concentrations of pioglitazone and glimepiride are measured using a validated bioanalytical method. Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) are calculated and statistically compared.

In Vitro Studies of Mechanism of Action

-

PPARγ Activation Assay (for Pioglitazone):

-

Cell Line: A suitable cell line expressing PPARγ (e.g., 3T3-L1 preadipocytes).

-

Method: Cells are treated with varying concentrations of pioglitazone. PPARγ activation can be measured using a reporter gene assay, where the reporter gene (e.g., luciferase) is under the control of a PPRE. The luminescence signal is proportional to the extent of PPARγ activation.

-

-

Electrophysiological Studies (for Glimepiride):

-

Method: Patch-clamp technique on isolated pancreatic beta cells.

-

Procedure: The effect of glimepiride on the activity of ATP-sensitive potassium channels is measured by recording the ion currents across the cell membrane. A blockage of these channels by glimepiride leads to a change in the membrane potential, which can be quantified.

-

Clinical Efficacy and Safety Trials

-

Objective: To evaluate the efficacy and safety of the combination therapy in patients with type 2 diabetes.

-

Design: Randomized, double-blind, placebo-controlled, or active-comparator-controlled trials.

-

Primary Endpoint: Change in HbA1c from baseline.

-

Secondary Endpoints: Changes in fasting plasma glucose, lipid profiles, and body weight. Safety and tolerability are also assessed by monitoring adverse events.

-

Procedure: Patients are randomized to receive the combination therapy or a comparator. Glycemic parameters and safety data are collected at regular intervals throughout the study. The provided search results refer to studies lasting from four months to two years.[6]

Conclusion

This compound's dual mechanism of action, targeting both insulin resistance and insulin secretion through the distinct molecular pathways of pioglitazone and glimepiride, provides a robust therapeutic option for the management of type 2 diabetes. The synergistic effect of these two agents leads to significant improvements in glycemic control. Further research into the long-term effects and potential pleiotropic benefits of this combination will continue to enhance our understanding of its role in diabetes care.

References

Tandemact's Impact on the Insulin Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tandemact, a fixed-dose combination of pioglitazone and glimepiride, presents a dual-pronged approach to the management of type 2 diabetes mellitus (T2DM). This technical guide delineates the impact of this compound on the insulin signaling cascade, providing an in-depth analysis of the molecular mechanisms of its constituent compounds. Pioglitazone, a thiazolidinedione, primarily enhances insulin sensitivity through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). Glimepiride, a sulfonylurea, stimulates insulin secretion from pancreatic β-cells and exhibits extrapancreatic effects that contribute to glycemic control. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visualizations of the signaling pathways to offer a comprehensive resource for researchers and professionals in the field of diabetes drug development. While the synergistic effects of this combination are clinically evident, this guide also highlights the need for further molecular studies to fully elucidate the combined impact on the insulin signaling cascade.

Introduction: The Challenge of Insulin Resistance in Type 2 Diabetes

Type 2 diabetes is characterized by a progressive decline in insulin sensitivity in peripheral tissues such as skeletal muscle, adipose tissue, and the liver. This insulin resistance leads to impaired glucose uptake and utilization, and increased hepatic glucose production, resulting in hyperglycemia. The insulin signaling cascade is a complex network of intracellular proteins that orchestrates the metabolic response to insulin. Dysregulation of this pathway is a hallmark of T2DM. Therapeutic strategies often aim to either enhance insulin secretion or improve the sensitivity of target tissues to insulin. This compound combines both approaches by leveraging the distinct mechanisms of pioglitazone and glimepiride.

The Insulin Signaling Cascade: A Brief Overview

The binding of insulin to its receptor (IR) on the cell surface triggers a cascade of phosphorylation events. The activated IR phosphorylates itself and various intracellular substrates, most notably the insulin receptor substrate (IRS) proteins. Phosphorylated IRS proteins serve as docking sites for other signaling molecules, including phosphatidylinositol 3-kinase (PI3K). The activation of the PI3K/Akt pathway is central to most of the metabolic actions of insulin, culminating in the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, which facilitates glucose uptake into muscle and fat cells.

Pioglitazone: Enhancing Insulin Sensitivity at the Molecular Level

Pioglitazone is a potent agonist of PPARγ, a nuclear receptor that regulates the transcription of numerous genes involved in glucose and lipid metabolism.[1]

Mechanism of Action:

-

PPARγ Activation: Pioglitazone binds to and activates PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[1]

-

Enhanced Insulin Signaling: Pioglitazone has been shown to enhance insulin signaling. One key mechanism is its ability to increase insulin-stimulated autophosphorylation of the insulin receptor and its kinase activity.[2] A study on a pioglitazone analogue also demonstrated a significant increase in the activity of IRS-1 and IRS-2, which are crucial for propagating the insulin signal downstream. This leads to the upregulation of the PI3K/Akt/mTOR signaling pathway.

-

Increased GLUT4 Expression and Translocation: A primary outcome of PPARγ activation in adipose and muscle tissue is the increased expression of the gene encoding GLUT4, the insulin-responsive glucose transporter.[3] Pioglitazone not only increases the total amount of GLUT4 protein but also promotes its translocation to the cell surface, independent of its effect on expression.[4]

-

Modulation of Adipokines: Pioglitazone alters the secretion of adipokines from adipose tissue, leading to a decrease in the levels of pro-inflammatory cytokines like TNF-α and an increase in the insulin-sensitizing hormone, adiponectin.

Glimepiride: Beyond Insulin Secretion

Glimepiride's primary mechanism of action is the stimulation of insulin release from pancreatic β-cells by blocking ATP-sensitive potassium (KATP) channels. However, evidence suggests that glimepiride also exerts extrapancreatic effects that contribute to its glucose-lowering efficacy.

Extrapancreatic Mechanisms:

-

Direct Effects on Glucose Transport: In vitro studies have shown that glimepiride can stimulate glucose transport in muscle and fat cells, in part by promoting the translocation of GLUT1 and GLUT4 to the plasma membrane, independent of insulin.

-

Potential PPARγ Agonism: Some second-generation sulfonylureas, including glimepiride, have been shown to possess PPARγ agonistic activity.[5] This suggests a potential for direct effects on gene transcription related to insulin sensitivity, which could be a point of synergy with pioglitazone.

-

IRS-1 Expression: There is evidence to suggest that glimepiride treatment can increase the expression of the IRS-1 gene, which would enhance the signaling capacity of the insulin pathway.

Synergistic Impact of this compound on the Insulin Signaling Cascade

The combination of pioglitazone and glimepiride in this compound offers a complementary approach to glycemic control. While direct molecular studies on the combined effect are limited, a synergistic impact on the insulin signaling cascade can be postulated based on their individual mechanisms.

-

Dual Enhancement of Glucose Uptake: Glimepiride's stimulation of insulin secretion provides the initial trigger for the insulin signaling pathway. Pioglitazone then amplifies this signal by increasing the sensitivity of the target tissues to the secreted insulin. This is achieved through enhanced insulin receptor and IRS activity, and increased GLUT4 expression and translocation.

-

Potential for Convergent Signaling: The finding that glimepiride may also act as a PPARγ agonist suggests a potential for convergence with pioglitazone's primary mechanism of action. This could lead to a more robust activation of PPARγ target genes than either agent alone.

-

Improved β-cell Function and Preservation: By reducing insulin resistance, pioglitazone lessens the demand on pancreatic β-cells, which may help to preserve their function over time. Glimepiride's direct stimulatory effect ensures an adequate insulin response to meals.

The following diagram illustrates the proposed synergistic action of this compound on the insulin signaling pathway.

Caption: Synergistic action of this compound on the insulin signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the individual components of this compound. It is important to note that data on the direct molecular effects of the combination therapy are limited.

Table 1: Effect of Pioglitazone on Insulin Receptor Kinase Activity

| Treatment Group | Insulin-Stimulated Autophosphorylation (% of Control) | Kinase Activity toward Exogenous Substrate (% of Control) |

| Untreated Wistar Fatty Rats (Control) | 100% | 100% |

| Pioglitazone-Treated Wistar Fatty Rats | 178%[2] | 187%[2] |

| IM-9 Cells (Control) | 100% | 100% |

| Pioglitazone-Treated IM-9 Cells | 146%[2] | 146%[2] |

Table 2: Effect of a Pioglitazone Analogue on IRS-1 and IRS-2 Activity in Diabetic Rats

| Treatment Group | IRS-1 Activity (ng/g) | IRS-2 Activity (ng/g) |

| Positive Control (Diabetic) | --- | --- |

| Pioglitazone | 3.00 ± 0.08 | 4.58 ± 0.12 |

| Benzenesulfonamide Derivative (Pioglitazone Analogue) | 3.65 ± 0.09 | 5.44 ± 0.19 |

Data adapted from a study on a pioglitazone analogue.

Table 3: Comparative Clinical Data on Insulin Sensitivity Markers (52-week study)

| Parameter | Pioglitazone | Glimepiride | P-value |

| Change in HOMA-S (%) | +18.0% | -7.9% | < 0.001 |

| Change in QUICKI | +0.013 | -0.007 | < 0.001 |

HOMA-S: Homeostatic Model Assessment of Insulin Sensitivity; QUICKI: Quantitative Insulin Sensitivity Check Index.

Experimental Protocols

Western Blotting for Insulin Signaling Protein Phosphorylation

This protocol describes a general method for assessing the phosphorylation status of key proteins in the insulin signaling cascade, such as the insulin receptor, IRS-1, and Akt.

Experimental Workflow Diagram:

Caption: Experimental workflow for Western blot analysis of insulin signaling.

Methodology:

-

Cell Culture and Treatment: Differentiated adipocytes or myocytes are cultured to confluence.

-

Serum Starvation: Cells are serum-starved for 4-18 hours to reduce basal phosphorylation levels.

-

Drug Incubation: Cells are pre-incubated with pioglitazone, glimepiride, their combination (this compound), or vehicle control for a specified time.

-

Insulin Stimulation: Cells are stimulated with insulin (e.g., 100 nM) for a short period (e.g., 10-20 minutes).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-IR, anti-phospho-IRS-1, anti-phospho-Akt). A separate blot should be run for the total protein as a loading control.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The intensity of the bands is quantified using densitometry software, and the level of phosphorylation is normalized to the total amount of the respective protein.

Glucose Uptake Assay

This protocol measures the rate of glucose transport into cells, a key functional endpoint of insulin signaling.

Methodology:

-

Cell Culture and Differentiation: Adipocytes or myocytes are seeded in 96-well plates and differentiated.

-

Serum Starvation: Differentiated cells are serum-starved overnight.

-

Drug Incubation: Cells are pre-incubated with pioglitazone, glimepiride, their combination, or vehicle control.

-

Insulin Stimulation: Cells are stimulated with insulin for 20-30 minutes.

-

Glucose Uptake: A solution containing 2-deoxy-D-[3H]glucose or a fluorescent glucose analog is added to the cells for a short period (e.g., 5-10 minutes).

-

Washing: The glucose uptake is stopped by washing the cells rapidly with ice-cold PBS.

-

Cell Lysis: The cells are lysed.

-

Quantification:

-

For radiolabeled glucose, the radioactivity in the lysate is measured by liquid scintillation counting.

-

For fluorescent glucose analogs, the fluorescence is measured using a plate reader.

-

-

Data Normalization: Glucose uptake is normalized to the protein content of each well.

Conclusion and Future Directions

This compound's combination of pioglitazone and glimepiride provides a multifaceted approach to managing T2DM by addressing both insulin resistance and insulin secretion. The individual components of this compound have well-documented effects on various stages of the insulin signaling cascade. Pioglitazone enhances insulin sensitivity primarily through PPARγ-mediated gene regulation, leading to increased insulin receptor and IRS activity and greater GLUT4 expression and translocation. Glimepiride, in addition to stimulating insulin secretion, exerts extrapancreatic effects that may include direct stimulation of glucose transport and potential PPARγ agonism.

The synergistic clinical efficacy of this compound is likely due to the complementary nature of these mechanisms. However, there is a notable lack of studies that have directly investigated the molecular consequences of the combined action of pioglitazone and glimepiride on the insulin signaling cascade. Future research should focus on in vitro and in vivo studies designed to quantify the phosphorylation status of key signaling proteins and the rate of GLUT4 translocation in response to the co-administration of these two agents. Such studies will be invaluable for a more complete understanding of the molecular basis for the clinical benefits of this compound and for the development of future combination therapies for type 2 diabetes.

References

- 1. Pioglitazone plus glimepiride: a promising alternative in metabolic control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pioglitazone increases insulin sensitivity by activating insulin receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Sulfonylureas on Peroxisome Proliferator-Activated Receptor γ Activity and on Glucose Uptake by Thiazolidinediones [e-dmj.org]

- 4. Troglitazone not only increases GLUT4 but also induces its translocation in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PPARγ Agonistic Activity of Sulphonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

PPAR-gamma activation by pioglitazone component of Tandemact

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pioglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). As a key component of the combination therapy Tandemact®, which also includes the sulfonylurea glimepiride, pioglitazone plays a crucial role in the management of type 2 diabetes mellitus by targeting insulin resistance. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies related to the activation of PPAR-γ by pioglitazone.

Mechanism of Action

Pioglitazone exerts its therapeutic effects by binding with high affinity to PPAR-γ, a nuclear receptor that acts as a ligand-activated transcription factor.[1][2] Upon binding, pioglitazone induces a conformational change in the PPAR-γ receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This activated PPAR-γ/RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[3] This interaction modulates the transcription of genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver.[4][5]

Quantitative Data

The following tables summarize the quantitative data related to the binding affinity of pioglitazone to PPAR-γ, its efficacy in activating PPAR-γ dependent pathways, and its impact on target gene expression and clinical endpoints as a component of this compound.

Table 1: Pioglitazone Binding Affinity and Functional Activity

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Kd) | ~40 nM (for BRL49653, a potent TZD) | In vitro binding assay | [2] |

| EC50 for BKCa channel activation | 7.6 µM | mHippoE-14 cells | [6] |

Table 2: Effect of Pioglitazone on Target Gene Expression

| Gene | Fold/Percent Change | Tissue/Cell Type | Reference |

| Adiponectin mRNA | 1.72-fold increase | Subcutaneous adipose tissue | [7] |

| Resistin mRNA | 47% decrease | Subcutaneous adipose tissue | [7] |

| Leptin mRNA | 28% decrease | Subcutaneous adipose tissue | [7] |

| UCP1 | 5.1-fold increase | Human femoral white adipose tissue | [3] |

| Glycerol Kinase (GK) | 3.3-fold increase | Human femoral white adipose tissue | [3] |

| p22phox mRNA | 16.3% - 29.8% decrease (dose-dependent) | Rat mesangial cells | [8] |

| p47phox mRNA | 11.9% - 32.2% decrease (dose-dependent) | Rat mesangial cells | [8] |

Table 3: Clinical Efficacy of Pioglitazone in Combination Therapy (this compound)

| Clinical Endpoint | Change | Study Population/Duration | Reference |

| Hemoglobin A1c (HbA1c) | -1.22% to -1.64% reduction from baseline (>7.5%) | Patients on pioglitazone and a sulfonylurea (4 months to 2 years) | [4] |

| Hemoglobin A1c (HbA1c) | -0.45% mean reduction | Patients on insulin therapy (12 months) | [9] |

| Hemoglobin A1c (HbA1c) | -1.37% points reduction vs. placebo | Patients with type 2 diabetes (23 weeks) | [10] |

| Fasting Plasma Glucose (FPG) | -3.19 mmol/l reduction vs. placebo | Patients with type 2 diabetes (23 weeks) | [10] |

| Fasting Serum Triglycerides (Tg) | -16.6% decrease vs. placebo | Patients with type 2 diabetes (23 weeks) | [10] |

| High-Density Lipoprotein Cholesterol (HDL-C) | +12.6% increase vs. placebo | Patients with type 2 diabetes (23 weeks) | [10] |

Signaling Pathways

The activation of PPAR-γ by pioglitazone initiates a cascade of signaling events. The primary pathway involves the direct regulation of gene expression. However, pioglitazone's effects are also mediated through crosstalk with other key signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

dot

Caption: Pioglitazone-mediated PPAR-γ signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between pioglitazone and PPAR-γ.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of pioglitazone for the PPAR-γ receptor by measuring its ability to compete with a radiolabeled ligand.

a. Materials:

-

Purified human PPAR-γ protein

-

Radiolabeled PPAR-γ ligand (e.g., [³H]-Rosiglitazone)

-

Unlabeled pioglitazone

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well filter plates

-

Filtration apparatus

-

Scintillation counter

b. Protocol:

-

Prepare a series of dilutions of unlabeled pioglitazone in the assay buffer.

-

In a 96-well plate, add a fixed concentration of purified PPAR-γ protein to each well.

-

Add a fixed concentration of the radiolabeled ligand to each well.

-

Add the varying concentrations of unlabeled pioglitazone to the wells. Include control wells with no unlabeled ligand (total binding) and wells with a high concentration of a known PPAR-γ binder to determine non-specific binding.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding at each pioglitazone concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the pioglitazone concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki (dissociation constant) can then be calculated using the Cheng-Prusoff equation.[11][12][13]

PPAR-γ Reporter Gene Assay

This cell-based assay measures the functional activation of PPAR-γ by pioglitazone.

a. Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Expression vector for human PPAR-γ

-

Reporter vector containing a PPRE-driven luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

Pioglitazone

-

Luciferase assay reagent

-

Luminometer

b. Protocol:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the PPAR-γ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. A control vector (e.g., expressing β-galactosidase) can be co-transfected for normalization of transfection efficiency.

-

After transfection (typically 24 hours), replace the medium with fresh medium containing various concentrations of pioglitazone. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a further 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

If a normalization vector was used, measure its activity (e.g., β-galactosidase activity).

-

Normalize the luciferase activity to the control vector activity for each well.

-

Plot the normalized luciferase activity as a function of pioglitazone concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This technique quantifies the changes in the mRNA levels of PPAR-γ target genes in response to pioglitazone treatment.

a. Materials:

-

Cells or tissue treated with pioglitazone

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR instrument

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers specific for the target genes and a housekeeping gene (e.g., GAPDH, β-actin)

b. Protocol:

-

Treat cells or animals with pioglitazone at the desired concentration and for the desired duration.

-

Isolate total RNA from the cells or tissues using an RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data to determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the pioglitazone-treated samples to the vehicle-treated controls.[14][15]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of pioglitazone on PPAR-γ activation and its downstream consequences.

dot

References

- 1. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]

- 2. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. raybiotech.com [raybiotech.com]

- 4. This compound | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Pioglitazone inhibits cancer cell growth through STAT3 inhibition and enhanced AIF expression via a PPARγ-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pioglitazone, a PPAR-γ Activator, Stimulates BKCa but Suppresses IK M in Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pioglitazone Inhibits the Expressions of p22phox and p47phox in Rat Mesangial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ec.europa.eu [ec.europa.eu]

- 10. The impact of pioglitazone on glycemic control and atherogenic dyslipidemia in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medrxiv.org [medrxiv.org]

- 15. The effect of pioglitazone on peroxisome proliferator-activated receptor-gamma target genes related to lipid storage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Sulfonylurea Receptor in the Efficacy of Tandemact: A Technical Guide

Introduction

Tandemact is a fixed-dose combination oral antihyperglycemic agent indicated for the treatment of type 2 diabetes mellitus.[1][2] It combines two active substances with complementary mechanisms of action: pioglitazone and glimepiride.[3][4] Pioglitazone, a member of the thiazolidinedione class, acts primarily by reducing insulin resistance, making cells in the fat, muscle, and liver more sensitive to insulin.[3][5][6] Glimepiride, a second-generation sulfonylurea, functions as an insulin secretagogue, stimulating the pancreas to release more insulin.[3][7][8] The efficacy of this compound, particularly the contribution of its glimepiride component, is fundamentally dependent on the interaction with a specific protein complex in pancreatic β-cells: the sulfonylurea receptor 1 (SUR1).[7][9] This guide provides an in-depth examination of the molecular and cellular mechanisms underpinning this interaction, supported by quantitative data and detailed experimental protocols.

The Molecular Target: The ATP-Sensitive Potassium (K-ATP) Channel

The primary molecular target of glimepiride is the ATP-sensitive potassium (K-ATP) channel located on the plasma membrane of pancreatic β-cells.[7][9] This channel is a crucial metabolic sensor that couples the cell's energy status to its electrical activity, thereby regulating insulin secretion.[10][11][12]

1.1. Structure of the K-ATP Channel The pancreatic β-cell K-ATP channel is a hetero-octameric protein complex composed of two distinct subunits:

-

The Pore-Forming Subunit (Kir6.2): Four Kir6.2 subunits, which are inwardly rectifying potassium channels, assemble to form the central ion pore through which potassium ions (K+) flow.[11][13][14]

-

The Regulatory Subunit (SUR1): Four sulfonylurea receptor 1 (SUR1) subunits surround the Kir6.2 pore.[11][13][14] SUR1 is a member of the ATP-binding cassette (ABC) transporter superfamily, encoded by the ABCC8 gene.[12][15][16] Unlike typical ABC transporters, it does not transport substrates but acts as a sophisticated regulator of the Kir6.2 pore's activity.[12][15][17]

There are other isoforms of the sulfonylurea receptor, such as SUR2A and SUR2B (encoded by the ABCC9 gene), which are predominantly found in cardiac and smooth muscle tissues, respectively.[12][16] Glimepiride's therapeutic effect in diabetes is mediated specifically through its high-affinity binding to the SUR1 isoform in the pancreas.[9][18]

Mechanism of Action: SUR1-Mediated Insulin Secretion

Glimepiride exerts its glucose-lowering effect by directly modulating the K-ATP channel's function. The binding of glimepiride to the SUR1 subunit initiates a cascade of events that culminates in the exocytosis of insulin.[7][9][19]

The key steps are as follows:

-

Binding to SUR1: Glimepiride binds with high affinity to a specific site on the SUR1 subunit of the K-ATP channel.[7][18] This binding event is distinct for glimepiride, characterized by a rapid association and dissociation rate compared to other sulfonylureas.[18]

-

K-ATP Channel Closure: The drug-receptor interaction induces a conformational change that closes the K-ATP channel pore, even at low ambient glucose levels.[7][9] This action mimics the effect of a high intracellular ATP/ADP ratio that occurs following glucose metabolism.[7]

-

Membrane Depolarization: The closure of the K-ATP channel prevents the efflux of positively charged potassium ions from the β-cell.[9] The resulting accumulation of positive charge inside the cell leads to the depolarization of the plasma membrane.[7][9]

-

Calcium Influx: This membrane depolarization activates voltage-dependent L-type calcium channels.[7][9] The opening of these channels allows for a rapid influx of extracellular calcium (Ca2+) into the β-cell cytoplasm.

-

Insulin Exocytosis: The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin-containing secretory granules with the cell membrane, leading to the release (exocytosis) of insulin into the bloodstream.[7][9]

In addition to this primary pancreatic mechanism, glimepiride also has extrapancreatic effects, such as enhancing insulin sensitivity in peripheral tissues by promoting the translocation of glucose transporter type 4 (GLUT4) to the cell membrane.[7][18]

Signaling Pathway Visualization

Caption: Signaling pathway of the glimepiride component of this compound.

Quantitative Data on Efficacy

The interaction between glimepiride and SUR1 translates into measurable clinical efficacy. The following tables summarize key quantitative data from various studies.

Table 1: Glimepiride Binding Affinity and Channel Inhibition

This table presents the concentration of glimepiride required for 50% inhibition (IC50) of K-ATP channels containing different SUR isoforms, highlighting its high affinity for the pancreatic SUR1 subtype.

| Channel Composition | SUR Isoform | IC50 (High-Affinity Site) | Reference(s) |

| Kir6.2 / SUR1 | Pancreatic β-Cell | 3.0 nM | [20] |

| Kir6.2 / SUR2A | Cardiac Muscle | 5.4 nM | [20] |

| Kir6.2 / SUR2B | Smooth Muscle | 7.3 nM | [20] |

Table 2: Clinical Efficacy of Glimepiride on Glycated Hemoglobin (HbA1c)

This table summarizes the observed reduction in HbA1c levels from clinical trials of glimepiride monotherapy.

| Study Parameter | Baseline HbA1c | HbA1c Reduction | Study Duration | Reference(s) |

| Dose-Ranging Study (1 mg/day) | - | 1.2% | - | [21] |

| Dose-Ranging Study (4 mg/day) | - | 1.8% | 14 weeks | [21][22] |

| Dose-Ranging Study (8 mg/day) | - | 1.9% | - | [21] |

| Placebo-Controlled Study | - | 1.4% (vs. placebo) | - | [21] |

| Long-Term Follow-up | 8.4% | 1.7% (absolute) | 1.5 years | [23] |

| General Monotherapy Effect | - | 1.0% - 1.5% | - | [24] |

Table 3: Clinical Efficacy of Glimepiride on Plasma Glucose

This table details the effect of glimepiride on fasting plasma glucose (FPG) and postprandial glucose (PPG) levels.

| Study Parameter | FPG Reduction (mg/dL) | PPG Reduction (mg/dL) | Reference(s) |

| Placebo-Controlled Study | 46 | 72 | [21] |

| Dose-Ranging Study (1 mg/day) | 43 | 63 | [21] |

| Dose-Ranging Study (4 mg/day) | 70 | 92 | [21] |

| Dose-Ranging Study (8 mg/day) | 74 | 94 | [21] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction between sulfonylureas and the SUR1 receptor and to quantify its functional consequences.

Protocol: Radioligand Binding Assay for SUR1

This protocol describes a method to determine the binding affinity of a compound (e.g., glimepiride) to the SUR1 receptor using competitive displacement of a radiolabeled ligand.

Objective: To calculate the inhibition constant (Ki) of glimepiride for the SUR1 receptor.

Materials:

-

Membrane preparations from cells overexpressing the human SUR1 subunit (e.g., COS-7 or HEK293 cells).

-

Radioligand: [3H]-Glibenclamide.

-

Unlabeled Competitor: Glimepiride.

-

Binding Buffer: Tris-HCl (pH 7.4) with MgSO4.

-

Wash Buffer: Ice-cold binding buffer.

-

Glass fiber filters and vacuum filtration manifold.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize SUR1-expressing cells in a hypotonic buffer and isolate the membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.

-

Assay Setup: In microcentrifuge tubes, combine the cell membrane preparation (containing a fixed amount of SUR1 protein), a fixed concentration of [3H]-Glibenclamide (typically near its Kd value), and varying concentrations of unlabeled glimepiride (spanning several orders of magnitude).

-

Incubation: Incubate the reaction tubes for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Separation of Bound/Free Ligand: Rapidly terminate the binding reaction by vacuum filtering the contents of each tube through a glass fiber filter. This traps the membranes with bound radioligand on the filter while the unbound ligand passes through.

-

Washing: Immediately wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Plot the measured CPM against the logarithm of the glimepiride concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of glimepiride that displaces 50% of the bound [3H]-Glibenclamide). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol: Static Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol details a method to measure the amount of insulin secreted from isolated pancreatic islets in response to various stimuli, including glimepiride.[25][26]

Objective: To quantify the insulinotropic effect of glimepiride on pancreatic β-cells.

Materials:

-

Pancreatic islets isolated from a suitable animal model (e.g., mouse or rat).[27][28]

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA).

-

Low-glucose KRB (e.g., 2.8 mM glucose).

-

High-glucose KRB (e.g., 16.7 mM glucose).

-

Test solutions: High-glucose KRB containing various concentrations of glimepiride.

-

Acid-ethanol solution for insulin extraction.

-

Insulin quantification kit (ELISA or Radioimmunoassay).

Procedure:

-

Islet Isolation: Isolate pancreatic islets using collagenase digestion of the pancreas followed by density gradient centrifugation.[28]

-

Islet Culture & Recovery: Culture the isolated islets for 24-48 hours to allow them to recover from the isolation procedure.[27]

-

Pre-incubation: Hand-pick islets of similar size and place them in batches (e.g., 10 islets per well in a 24-well plate) in low-glucose KRB buffer. Pre-incubate for 1-2 hours at 37°C to establish a basal insulin secretion rate.[25][26]

-

Stimulation (Incubation): Carefully remove the pre-incubation buffer and replace it with the experimental solutions:

-

Negative Control: Low-glucose KRB.

-

Positive Control: High-glucose KRB.

-

Test Condition: High-glucose KRB + glimepiride.

-

-

Incubate the plate for 1 hour at 37°C.[25]

-

Supernatant Collection: After incubation, carefully collect the supernatant (which contains the secreted insulin) from each well and store at -20°C.[25][26]

-

Insulin Content Extraction (Optional): To normalize secretion to total insulin content, add acid-ethanol to the remaining islets in the wells to extract intracellular insulin.[25]

-

Quantification: Measure the insulin concentration in the collected supernatants (and cell extracts, if applicable) using an ELISA or RIA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the amount of insulin secreted under test conditions to the control conditions. Express results as ng of insulin per islet per hour, or as a percentage of total insulin content.

Experimental Workflow Visualization

Caption: Experimental workflow for a static insulin secretion assay.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. theodora.com [theodora.com]

- 3. This compound | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Pioglitazone? [synapse.patsnap.com]

- 7. What is the mechanism of Glimepiride? [synapse.patsnap.com]

- 8. Glimepiride - Wikipedia [en.wikipedia.org]

- 9. ClinPGx [clinpgx.org]

- 10. The structure and function of the ATP-sensitive K+ channel in insulin-secreting pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jme.bioscientifica.com [jme.bioscientifica.com]

- 12. ahajournals.org [ahajournals.org]

- 13. jme.bioscientifica.com [jme.bioscientifica.com]

- 14. glimepiride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. The short form of the SUR1 and its functional implications in the damaged brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]

- 17. neurology.org [neurology.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. medscape.com [medscape.com]

- 23. Effects of glimepiride on HbA(1c) and body weight in Type 2 diabetes: results of a 1.5-year follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. droracle.ai [droracle.ai]

- 25. Static insulin secretion analysis of isolated islets [protocols.io]

- 26. benchchem.com [benchchem.com]

- 27. Video: Leprdb Mouse Model of Type 2 Diabetes: Pancreatic Islet Isolation and Live-cell 2-Photon Imaging Of Intact Islets [jove.com]

- 28. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]

Tandemact: A Technical Guide to its Core Influence on Adipocyte Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Tandemact, a fixed-dose combination of Pioglitazone and Glimepiride, and its multifaceted influence on the biology of adipocytes. By targeting distinct yet complementary pathways, this compound modulates adipocyte differentiation, lipid metabolism, and insulin sensitivity, making it a significant agent in the management of type 2 diabetes mellitus. This document details its mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways.

Core Components and Mechanisms of Action

This compound combines two active substances: Pioglitazone, a thiazolidinedione (TZD), and Glimepiride, a sulfonylurea (SU).[1] Their combined action addresses both insulin resistance and deficient insulin secretion, two core defects in type 2 diabetes.

Pioglitazone: The PPARγ Agonist

Pioglitazone is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor highly abundant in adipose tissue.[1][2]

-

Adipocyte Differentiation: As a powerful adipogenic agent, Pioglitazone promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes.[3][4] This action is mediated through the activation of PPARγ, which is a master regulator of adipogenesis.[4][5] This leads to adipose tissue hyperplasia (an increase in the number of fat cells), which is considered metabolically healthier than hypertrophy (an increase in the size of existing fat cells).[2]

-

Lipid Metabolism: Pioglitazone fundamentally remodels lipid storage and distribution. It increases the storage capacity of subcutaneous adipose tissue, thereby reducing the accumulation of harmful ectopic and visceral fat.[2][6] It also stimulates the expression of genes involved in lipid uptake and synthesis, such as fatty acid synthase.[4]

-

Insulin Sensitivity: By activating PPARγ, Pioglitazone modulates the transcription of numerous insulin-responsive genes.[1] This enhances insulin sensitivity in peripheral tissues, most notably in adipocytes.[1] A key mechanism is the increased expression and translocation of Glucose Transporter 4 (GLUT4), which facilitates greater glucose uptake from the bloodstream.[3][7]

-

Adipokine Secretion: Pioglitazone favorably alters the secretion profile of adipocytes. It significantly increases the production of adiponectin, an insulin-sensitizing and anti-inflammatory adipokine, while reducing the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][7][8]

Glimepiride: The Insulin Secretagogue with Extra-Pancreatic Effects

While Glimepiride's primary role is to stimulate insulin secretion from pancreatic β-cells, it also exerts direct effects on adipocytes.[1]

-

Glucose Metabolism: Glimepiride has been shown to have extra-pancreatic effects, including the stimulation of insulin-independent glucose utilization in both muscle and fat cells.[1] This is partly achieved by promoting the translocation of GLUT4 to the cell membrane.[1]

-

Lipid Synthesis: It increases the activity of key metabolic enzymes like glycerol-3-phosphate acyltransferase (GPAT), which is involved in the synthesis of triglycerides.[1]

-

PPARγ Interaction: Glimepiride can also directly bind to and activate PPARγ, thereby inducing adipocyte differentiation. However, its activity as a PPARγ agonist is significantly weaker than that of Pioglitazone, estimated to be around 16-20% at equivalent concentrations.[1]

Signaling Pathways and Logical Workflows

The following diagrams illustrate the key molecular pathways and experimental workflows associated with this compound's components.

Caption: Pioglitazone activates PPARγ, leading to beneficial changes in adipocytes.

Caption: Glimepiride's extra-pancreatic effects on adipocyte glucose and lipid metabolism.

Caption: this compound's dual-component approach to improving metabolic health.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies on Pioglitazone and Glimepiride.

Table 1: Receptor Activity and Adipocyte Differentiation

| Compound | Parameter | Model System | Result | Citation |

|---|---|---|---|---|

| Glimepiride | PPARγ Agonist Activity | In vitro | 16% to 20% of Pioglitazone's activity at 1µM | [1] |

| Pioglitazone (1 µM) + Insulin (0.17 µM) | Cell Differentiation | 3T3-F442A Preadipocytes | >95% differentiation into adipocytes | [3] |

| Pioglitazone (1 µM) or Insulin (0.17 µM) alone | Cell Differentiation | 3T3-F442A Preadipocytes | 60-80% differentiation into adipocytes | [3] |

| Pioglitazone | Adipocyte Differentiation | 3T3-L1 Preadipocytes | Dose-dependent increase in lipid accumulation up to 10 µM |[5] |

Table 2: Effects on Insulin Sensitivity and Adipose Tissue Morphology

| Treatment | Parameter | Model System | Placebo/Baseline | Post-Treatment | Citation |

|---|---|---|---|---|---|

| Pioglitazone (45 mg/d) | Insulin Sensitivity Index (µmol/kg·min per mU/L) | Insulin-Resistant Patients | 0.35 ± 0.16 | 0.53 ± 0.16 | [7] |

| Pioglitazone (45 mg/d) | Subcutaneous Adipocyte Surface Area (µm²) | Insulin-Resistant Patients | 2323 ± 725 | 2821 ± 885 | [7] |

| Pioglitazone | Visceral Fat Metabolic Activity (TBR¹) | Patients with IGT² or T2DM³ | 0.57 ± 0.16 | 0.50 ± 0.11 | [6] |

| Pioglitazone | Visceral Fat Volume (cm³) | Patients with IGT or T2DM | 129 ± 53 | 117 ± 51 | [6] |

¹TBR: Target-to-Background Ratio; ²IGT: Impaired Glucose Tolerance; ³T2DM: Type 2 Diabetes Mellitus

Detailed Experimental Protocols

This section provides methodologies for key experiments used to evaluate the effects of compounds like Pioglitazone on adipocyte biology.

Protocol 1: In Vitro Differentiation of 3T3-L1 Preadipocytes

This protocol describes the standard method to induce differentiation of 3T3-L1 mouse preadipocytes into mature adipocytes, enhanced by Pioglitazone.[5][9]

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% bovine calf serum and antibiotics at 37°C in 5% CO₂.

-

Induction of Differentiation: Two days post-confluence (Day 0), replace the culture medium with a differentiation cocktail containing DMEM, 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, 1 µg/mL insulin, and the desired concentration of Pioglitazone (e.g., 1-10 µM).[5]

-